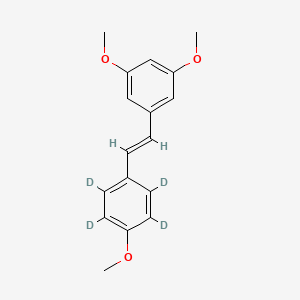

トランス-トリメトキシレスベラトロール-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トランス-トリスメトキシ レスベラトロール-d4: は、ポリケチドシンターゼ由来のスチルベンであるトランス-トリスメトキシ レスベラトロールの重水素化形です。 この化合物は、主にガスクロマトグラフィー質量分析法(GC-MS)や液体クロマトグラフィー質量分析法(LC-MS)などの様々な分析手法におけるトランス-トリスメトキシ レスベラトロールの定量のための内部標準として使用されます 。 この化合物は、いくつかの癌細胞株に対する細胞毒性など、多様な生物活性を示すことが知られています .

科学的研究の応用

trans-Trismethoxy resveratrol-d4 has a wide range of scientific research applications, including:

作用機序

トランス-トリスメトキシ レスベラトロール-d4の作用機序には、いくつかの分子標的と経路が含まれています。

生化学分析

Biochemical Properties

TMR interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions result in a decrease in the desaturation index of fatty acids, the ratio of oleic acid to stearic acid . This suggests that TMR inhibits fat accumulation by downregulating stearoyl-CoA desaturase .

Cellular Effects

TMR has significant effects on lipid metabolism in cells. Treatment with TMR for 4 days significantly reduced triglyceride accumulation in Caenorhabditis elegans, without affecting nematode growth, food intake, and reproduction .

Molecular Mechanism

The molecular mechanism of TMR involves its interaction with stearoyl-CoA desaturase genes, fat-6 and fat-7 . The downregulation of these genes by TMR leads to a decrease in the desaturation index of fatty acids .

Temporal Effects in Laboratory Settings

The effects of TMR on lipid metabolism have been observed over a period of 4 days in laboratory settings . During this period, TMR significantly reduced triglyceride accumulation in Caenorhabditis elegans .

Dosage Effects in Animal Models

The effects of TMR on lipid metabolism have been studied in the nematode model, Caenorhabditis elegans . The specific dosage effects of TMR in animal models are not mentioned in the available literature.

Metabolic Pathways

TMR is involved in the lipid metabolism pathway, where it interacts with stearoyl-CoA desaturase genes, fat-6 and fat-7 . These interactions lead to a decrease in the desaturation index of fatty acids .

準備方法

合成経路と反応条件: トランス-トリスメトキシ レスベラトロール-d4の合成は、トランス-トリスメトキシ レスベラトロールの重水素化を含みます。 これは、重水素ガス存在下での触媒水素化や、重水素化試薬の使用など、様々な方法によって達成することができます .

工業生産方法: トランス-トリスメトキシ レスベラトロール-d4の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、製品の純度と一貫性を確保するための厳格な品質管理が含まれます。 この化合物は通常、分析用途での使いやすさを考慮して、酢酸メチル溶液として調製されます .

化学反応の分析

反応の種類: トランス-トリスメトキシ レスベラトロール-d4は、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、化合物の酸素の付加または水素の除去を伴います。

還元: この反応は、化合物の水素の付加または酸素の除去を伴います。

置換: この反応は、化合物の1つの原子または原子団を、別の原子または原子団と置換することを伴います。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、トランス-トリスメトキシ レスベラトロール-d4の酸化は、キノンの生成につながる可能性がありますが、還元はジヒドロ誘導体の生成につながる可能性があります .

科学研究への応用

トランス-トリスメトキシ レスベラトロール-d4は、次のような幅広い科学研究への応用を持っています。

類似化合物との比較

類似化合物:

トランス-トリスメトキシ レスベラトロール: この化合物の非重水素化形であり、生物活性で知られており、同様の用途に使用されます.

レスベラトロール: ブドウや赤ワインに含まれる天然のスチルベンであり、抗酸化作用と抗炎症作用で知られています.

独自性: トランス-トリスメトキシ レスベラトロール-d4は、重水素化された形態であるため、安定性が向上し、分析用途で正確な定量が可能になります。 この化合物の重水素原子は、質量分析法において理想的な内部標準となります .

生物活性

Introduction

trans-trismethoxy Resveratrol-d4, a derivative of resveratrol, is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of trans-trismethoxy Resveratrol-d4, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C17H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 22255-22-7

- Solubility : Soluble in DMSO (≥34 mg/mL) and methyl acetate.

Table 1: Physical Properties of trans-trismethoxy Resveratrol-d4

| Property | Value |

|---|---|

| Melting Point | 57°C |

| Boiling Point | 423.8 ± 35.0 °C (Predicted) |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) |

| Color | White to tan |

Antioxidant Activity

Resveratrol compounds are known for their antioxidant properties. Research indicates that trans-trismethoxy Resveratrol-d4 exhibits enhanced antioxidant activity compared to its parent compound due to the presence of three methoxy groups. This modification increases its ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Anticancer Properties

Trans-trismethoxy Resveratrol-d4 has shown cytotoxic effects against multiple cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Table 2: Cytotoxicity of trans-trismethoxy Resveratrol-d4

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 3.6 |

| KB | 10.2 |

| HT-29 | 16.1 |

| SW480 | 54 |

| HL-60 | 2.5 |

These results indicate that trans-trismethoxy Resveratrol-d4 is particularly potent against prostate cancer cells (PC3) and leukemia cells (HL-60), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

In cellular assays, trans-trismethoxy Resveratrol-d4 inhibited TNF-α-induced activation of NF-κB in HEK293T cells at a concentration of 15 μM. This inhibition is significant as NF-κB plays a crucial role in mediating inflammatory responses .

Angiogenesis Inhibition

The compound has also demonstrated antiangiogenic activity, inhibiting angiogenesis in zebrafish embryos at a concentration of 0.1 μM. This effect is essential for cancer therapy as it can prevent tumor growth by restricting blood supply .

The biological activities of trans-trismethoxy Resveratrol-d4 can be attributed to several mechanisms:

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.

- NF-κB Inhibition : Reduces inflammation by inhibiting key signaling pathways.

- Antioxidant Defense : Enhances the body's antioxidant capacity, protecting against cellular damage.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of trans-trismethoxy Resveratrol-d4:

- Cytotoxicity Study : A study published in the Journal of Medicinal Chemistry demonstrated that trans-trismethoxy Resveratrol-d4 significantly reduced cell viability in various cancer cell lines compared to controls .

- Inflammation Model : In an inflammation model using murine macrophages, trans-trismethoxy Resveratrol-d4 reduced pro-inflammatory cytokine production, supporting its use as an anti-inflammatory agent .

- Zebrafish Model : Research using zebrafish embryos showed that treatment with trans-trismethoxy Resveratrol-d4 effectively inhibited angiogenesis, providing insights into its potential applications in cancer treatment .

特性

IUPAC Name |

1,2,4,5-tetradeuterio-3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-6-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHNBPHYVRHYCC-XEGZCKIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OC)OC)[2H])[2H])OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。